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Foundational

A Technical Guide to the Physicochemical Properties and Medicinal Chemistry Relevance of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Scaffold

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous drug-like properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous drug-like properties is relentless. The over-reliance on flat, aromatic systems has often led to challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Consequently, there is a growing emphasis on three-dimensional (3D) scaffolds that can explore new chemical space and improve physicochemical parameters.[1][2] Spirocycles, characterized by two rings sharing a single atom, have emerged as a powerful strategy to instill this 3D character, often leading to enhanced solubility and metabolic stability.[1][3]

This guide focuses on the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold, a unique architecture combining the benefits of a spirocyclic piperidine with a 3,3-disubstituted oxetane ring. The oxetane moiety, a four-membered oxygen-containing heterocycle, is increasingly recognized for its ability to serve as a polar surrogate for gem-dimethyl or carbonyl groups.[3][4][5] Its incorporation can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[4][6] This document provides an in-depth analysis of the predicted physicochemical properties of the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane core, a plausible synthetic pathway, and its potential applications for researchers and drug development professionals.

Predicted Physicochemical Properties

Direct experimental data for the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold is not extensively available in public literature. However, by leveraging data from analogous structures and the well-documented effects of its constituent motifs, we can forecast its key physicochemical properties. The oxetane ring, in particular, is known to be a "hydrophilic sister" to the gem-dimethyl group, suggesting that this scaffold will exhibit improved solubility over a purely carbocyclic analog.[6]

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Weight 171.25 g/mol Calculated based on the molecular formula C9H19NO.
logP (Lipophilicity) 0.8 - 1.5The related 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane has a predicted XlogP of 0.8.[7] The presence of the oxetane is known to lower logP/logD compared to gem-dimethyl or carbonyl analogs, enhancing hydrophilicity.[3][8]
pKa (Basicity) 8.5 - 9.5The oxetane motif is known to attenuate the basicity of adjacent amines.[8][9] Therefore, the pKa of the piperidine nitrogen is expected to be lower than that of a simple N-alkyl piperidine (typically ~10-11).
Aqueous Solubility HighThe substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[4] The polar nature of the oxetane ring significantly contributes to this property.[5]
Metabolic Stability High3,3-disubstituted oxetanes are validated surrogates for gem-dimethyl groups, often used to block metabolically weak C-H spots without increasing lipophilicity.[8] Spirocyclic structures, in general, tend to exhibit greater metabolic stability.[3]
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)The oxygen atom of the oxetane and the nitrogen of the piperidine can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at biological targets.
Chemical Stability Stable at pH 1-10Spirocycles incorporating oxetanes have been shown to be stable across a wide pH range.[3] The 3,3-disubstitution pattern on the oxetane ring confers the highest stability.[9]

Bioisosteric Relationships and Structural Insights

The 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold can be conceptualized as a bioisosteric replacement for several common motifs in medicinal chemistry. This "scaffold hopping" capability is one of its most attractive features.

G cluster_bioisosteres Common Bioisosteric Replacements main_scaffold 6,6-Dimethyl-5-oxa-8- azaspiro[3.5]nonane morpholine Morpholine main_scaffold->morpholine Offers improved solubility, metabolic stability, and a different 3D vector. gem_dimethyl gem-Dimethyl Piperidine main_scaffold->gem_dimethyl Increases polarity and aqueous solubility. carbonyl Piperidin-4-one main_scaffold->carbonyl Enhances metabolic stability while retaining H-bond acceptor properties.

Caption: Bioisosteric relationships of the spiro-oxetane scaffold.

Proposed Synthetic Pathway

While a specific synthesis for 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane is not readily found in the literature, a plausible route can be designed based on established methods for constructing spirocyclic oxetanes and piperidines. The following protocol outlines a potential multi-step synthesis.

Workflow for Synthesis

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Piperidine Ring Formation cluster_2 Step 3: Deprotection start Commercially Available Starting Material step1 Double Grignard addition to diethyl malonate derivative start->step1 step2 Diol Intermediate step1->step2 step3 One-pot mesylation and ring closure step2->step3 step4 3,3-bis(hydroxymethyl)oxetane analog step3->step4 step5 Conversion of diol to dibromide or ditosylate step4->step5 step6 Cyclization with a primary amine (e.g., benzylamine) step7 Protected Spirocycle step8 Catalytic Hydrogenation (e.g., Pd/C, H2) step7->step8 final_product Final Scaffold: 6,6-Dimethyl-5-oxa-8- azaspiro[3.5]nonane step8->final_product

Caption: Proposed synthetic workflow for the target scaffold.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2'-(6,6-dimethyl-5-oxaspiro[3.5]nonane-8,8-diyl)bis(ethan-1-ol) (Intermediate A)

  • Rationale: This initial step creates the core piperidine ring with the necessary gem-dimethyl group and pendant ethyl-alcohol arms for subsequent oxetane formation.

  • To a solution of a suitably protected 4-piperidone, add methylmagnesium bromide (2.2 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.

  • The resulting diol is then subjected to a one-pot mesylation and ring closure to form the oxetane ring, a method adapted from similar syntheses.[10]

Step 2: N-Benzylation and Cyclization (Intermediate B)

  • Rationale: The diol from the previous step is converted to a leaving group, followed by cyclization with a protected amine to form the spirocyclic core.

  • To a solution of Intermediate A in dichloromethane, add triethylamine (2.5 equivalents) and cool to 0°C.

  • Add methanesulfonyl chloride (2.2 equivalents) dropwise and stir for 2 hours.

  • In a separate flask, prepare a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine in a high-boiling polar aprotic solvent (e.g., DMF).

  • Add the crude dimesylate solution to the benzylamine solution and heat to 80-100°C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent. Purify by column chromatography.

Step 3: Deprotection to Yield Final Scaffold

  • Rationale: The final step removes the benzyl protecting group to yield the free secondary amine of the target scaffold.

  • Dissolve Intermediate B in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours at room temperature.[11]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Applications in Drug Development

The 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold is a highly attractive building block for medicinal chemistry programs targeting a wide range of diseases.[5] Its inherent properties make it suitable for:

  • Improving ADME Profiles: Its predicted high solubility and metabolic stability can be leveraged to optimize lead compounds with poor pharmacokinetic properties.[8]

  • CNS-Targeted Agents: The ability to modulate pKa and increase polarity while maintaining a relatively low molecular weight could be advantageous for designing brain-penetrant drugs, where avoiding P-glycoprotein efflux is critical.[5]

  • Scaffold Hopping and Novel IP: As a bioisostere for common motifs like morpholine, it allows for the creation of novel chemical entities with potentially improved properties and a distinct intellectual property position.[3][12]

  • Probing Chemical Space: The rigid, three-dimensional structure provides well-defined exit vectors for substituents, enabling precise exploration of protein binding pockets.[6]

Conclusion

The 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold represents a convergence of several validated strategies in modern medicinal chemistry for improving drug-like properties. By combining the 3D-richness of a spirocycle with the solubility-enhancing and metabolically robust nature of a disubstituted oxetane, it offers a compelling framework for the development of next-generation therapeutics. While direct experimental data remains to be published, the foundational principles and data from analogous systems strongly support its potential as a valuable tool for drug discovery professionals.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Spirochem. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & Kormos, B. L. (2012). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 4(12), 1503–1525. [Link]

  • Capriati, V., Degennaro, L., & Luisi, R. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489–12513. [Link]

  • Chemspace. 3-{6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane-8-carbonyl}-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • NextSDS. 6,6-dimethyl-2,5-dioxa-8-azaspiro[3.5]nonane. [Link]

  • TBC. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13874. [Link]

  • Hassankhani, A., & Hosseyni-Tabar, M. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 1-12. [Link]

  • Google Patents. (2021).
  • PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid. [Link]

  • MolPort. 6,6-dimethyl-5-oxa-2-azaspiro[3.5]nonane;hydrochloride. [Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[3][8]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Yennawar, H. P., & Silverberg, L. J. (2019). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. IUCrData, 4(12), x191338. [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • PubChemLite. 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane. [Link]

Sources

Exploratory

crystallographic structure data for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

An In-depth Technical Guide to the Crystallographic Analysis of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane and its Analogs A Foreword on Data Availability As of the latest searches of crystallographic databases, a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane and its Analogs

A Foreword on Data Availability

As of the latest searches of crystallographic databases, a specific, publicly available crystal structure for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane has not been deposited. This is not uncommon for novel or proprietary compounds within drug discovery pipelines. Therefore, this guide has been constructed to serve a dual purpose: firstly, to provide a comprehensive, best-practice framework for the determination and analysis of such a structure, and secondly, to use data from structurally related spirocyclic systems to illustrate the expected outcomes and interpretative insights. This approach ensures that the reader is equipped with a robust, field-proven methodology applicable to the title compound and its derivatives.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by enabling more precise and novel interactions with biological targets. The compound 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane represents a fascinating scaffold, combining the conformational rigidity of the spirocyclic core with the hydrogen bonding capabilities of the aza-group and the polar influence of the oxa-group.

Understanding the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is paramount. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which in turn dictates the molecule's conformation and its potential to engage with protein binding pockets. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

The Workflow of Crystallographic Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following diagram outlines the typical workflow.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synth Chemical Synthesis Purify Purification (e.g., HPLC) Synth->Purify Screen Screening Solvents Purify->Screen Grow Crystal Growth (e.g., Vapor Diffusion) Screen->Grow Mount Crystal Mounting Grow->Mount Collect Data Collection (Diffractometer) Mount->Collect Process Data Processing & Integration Collect->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation (e.g., CheckCIF) Refine->Validate Final_Structure Final Crystallographic Information File (CIF) Validate->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: From Powder to Structure

This section provides a detailed, step-by-step methodology for the crystallographic analysis of a compound like 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Synthesis and Purification

A plausible synthetic route would first be employed, followed by rigorous purification. High-performance liquid chromatography (HPLC) is often the method of choice to ensure the sample is >99% pure, as impurities can significantly hinder crystallization.

Crystal Growth: The Critical Step

The growth of a single, well-ordered crystal suitable for X-ray diffraction is often the most challenging part of the process. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol for Crystal Growth (Vapor Diffusion):

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). A suitable solvent system is one in which the compound is soluble, and an anti-solvent is one in which it is poorly soluble.

  • Preparation of the Sample Vial: Dissolve 2-5 mg of the purified compound in 0.5 mL of the chosen solvent in a small, open glass vial.

  • Setting up the Diffusion Chamber: Place this vial inside a larger, sealed jar containing 2-3 mL of the anti-solvent.

  • Incubation: Allow the sealed jar to stand undisturbed at a constant temperature (e.g., 4°C or room temperature). The anti-solvent will slowly vapor diffuse into the solvent, gradually decreasing the solubility of the compound and promoting slow, ordered crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryoloop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Modern diffractometers automate much of the data collection process, but a sound understanding of the underlying principles is essential for high-quality data.

Protocol for Data Collection:

  • Crystal Mounting: The harvested crystal is mounted on the goniometer head of the diffractometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice. This information is crucial for developing a data collection strategy.

  • Data Collection Strategy: Based on the unit cell and symmetry, the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensity of each diffraction spot and applying corrections for factors such as Lorentz-polarization effects and absorption. The output is a reflection file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties.

Structure Solution and Refinement

This is the computational part of the process where the diffraction data is translated into a three-dimensional atomic model.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry operations within the crystal.

  • Structure Solution: An initial model of the structure is obtained using direct methods or Patterson methods. These methods use the measured intensities to determine the phases of the structure factors, which are necessary to calculate the electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically quantified by the R-factor, with a lower value indicating a better fit.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like checkCIF to ensure that it is chemically reasonable and conforms to crystallographic standards.

Illustrative Crystallographic Data

While the specific data for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is unavailable, the following table presents representative crystallographic data for a related spirocyclic compound to illustrate the typical parameters obtained from a successful analysis.

Parameter Illustrative Value Significance
Chemical FormulaC10 H17 N ORepresents the atoms in the asymmetric unit.
Formula Weight167.25Molar mass of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry operations within the crystal.
a (Å)8.543(2)Unit cell dimension.
b (Å)10.123(3)Unit cell dimension.
c (Å)12.456(4)Unit cell dimension.
α (°)90Unit cell angle.
β (°)109.34(3)Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)1017.8(5)Volume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calculated) (g/cm³)1.092Calculated density of the crystal.
R₁ (I > 2σ(I))0.045A measure of the agreement between the model and the data.
wR₂ (all data)0.123A weighted measure of the agreement.
Goodness-of-fit on F²1.05Indicates the quality of the refinement.

Structural Insights and Implications for Drug Design

A refined crystal structure of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane would provide invaluable insights for the medicinal chemist:

  • Conformational Analysis: The precise chair/boat/twist conformation of the cyclohexane ring and the puckering of the oxetane ring would be revealed. The gem-dimethyl group on the cyclohexane ring would likely lock it into a specific conformation, influencing the overall shape of the molecule.

  • Intermolecular Interactions: In the solid state, the aza-group can act as a hydrogen bond donor, and the oxa-group as a hydrogen bond acceptor. Analyzing these interactions in the crystal lattice can provide a model for how the molecule might interact with a protein target.

  • Stereochemistry: The spirocyclic center is a stereocenter. Crystallography would unambiguously determine the relative and absolute stereochemistry (if a chiral source was used in the synthesis or if spontaneous resolution occurred).

The following diagram illustrates the molecular structure of the target compound.

Caption: 2D representation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Conclusion

While the specific crystallographic data for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane remains to be publicly reported, the framework for its determination is well-established. The protocols and insights provided in this guide equip researchers and drug development professionals with the necessary knowledge to pursue the crystallographic analysis of this and related spirocyclic scaffolds. The resulting structural information is not merely a static picture but a critical piece of the puzzle in understanding molecular recognition and designing potent, selective, and effective new medicines.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons. [Link]

  • Otwinowski, Z., & Minor, W. (1997). Processing of X-ray Diffraction Data Collected in Oscillation Mode. Methods in Enzymology, 276, 307-326. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

Foundational

The Ascending Role of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane in Modern Drug Discovery: A Technical Guide

Abstract In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. The strategic move away from planar, aromatic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. The strategic move away from planar, aromatic systems towards three-dimensional, sp³-rich scaffolds has identified spirocycles as a particularly promising class of compounds.[1][2] This guide delves into the technical merits and burgeoning role of a specific, yet underexplored scaffold: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane . We will explore its structural rationale, potential synthetic pathways, and its anticipated impact on key drug discovery parameters, positioning it as a valuable building block for the next generation of therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage advanced spirocyclic systems to overcome prevalent challenges in medicinal chemistry.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The "escape from flatland" is a well-established paradigm in modern drug discovery, driven by the understanding that molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical and pharmacokinetic profiles.[1][2] Shifting from two-dimensional structures generally correlates with enhanced aqueous solubility, better metabolic stability, and decreased lipophilicity.[1][3] Spirocyclic systems, where two rings are joined by a single common atom, are exemplary of this design philosophy.[4][5][6] Their inherent rigidity can lock a molecule into a bioactive conformation, thereby optimizing interactions with the target protein and potentially improving efficacy and selectivity.[1]

Within this class, spirocyclic oxetanes have garnered significant attention. The oxetane ring, a four-membered cyclic ether, is not merely a structural placeholder but an active modulator of molecular properties.[7][8][9] It can act as a polar surrogate for less desirable functionalities like gem-dimethyl or carbonyl groups, often leading to a marked increase in solubility and metabolic robustness without a proportional rise in lipophilicity.[8][10] The unique stereoelectronic properties of the oxetane can also favorably influence molecular conformation, enhancing target binding affinity.[8] This guide focuses on the specific scaffold, 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, a molecule that synergistically combines the benefits of a spirocyclic framework, an oxetane moiety, and a piperidine ring, further functionalized with a gem-dimethyl group.

The Strategic Advantage of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Scaffold

The 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold is a sophisticated amalgamation of functionalities, each contributing to its potential as a superior building block in drug discovery.

  • The Spirocyclic Core: The spiro[3.5]nonane framework provides a rigid, three-dimensional structure. This pre-organization of substituent exit vectors can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[6]

  • The Oxetane Moiety: The oxetane ring is a key driver of improved physicochemical properties. It introduces polarity and a hydrogen bond acceptor site, which can significantly enhance aqueous solubility.[8][9] Furthermore, the oxetane is often more metabolically stable than other isosteric groups.[3]

  • The gem-Dimethyl Group: The dimethyl substitution on the oxetane-containing ring is anticipated to provide steric shielding, which can further enhance metabolic stability by hindering enzymatic attack on the oxetane ring. This substitution also provides a defined conformational preference that can be exploited in rational drug design.

  • The Azaspiro[3.5]nonane Component: The piperidine ring is a common motif in many successful drugs. In this spirocyclic context, the nitrogen atom provides a convenient handle for further derivatization, allowing for the exploration of a wide chemical space. Azaspirocycles have been shown to possess higher solubility and basicity, and lower lipophilicity compared to their non-spirocyclic counterparts like piperidines and morpholines.[1][11]

The combination of these features makes 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane a compelling bioisostere for commonly used fragments such as morpholine and piperazine, with the potential for superior drug-like properties.[8][12]

Caption: Bioisosteric replacement strategy using the spirocyclic scaffold.

Synthesis and Derivatization Strategies

While specific literature on the synthesis of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is not abundant, a plausible synthetic route can be devised based on established methods for constructing spirocyclic oxetanes and related azaspirocycles. A potential retrosynthetic analysis suggests a convergent approach.

Retrosynthetic_Analysis target 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane intermediate1 Protected Spirocyclic Intermediate target->intermediate1 Deprotection precursor1 Piperidine-4-one derivative intermediate1->precursor1 Spirocyclization precursor2 Oxetane-forming reagent intermediate1->precursor2 Spirocyclization

Caption: A potential retrosynthetic pathway for the target scaffold.

A forward synthesis could involve the reaction of a suitably protected piperidone with a reagent capable of forming the dimethyl-substituted oxetane ring.

Proposed Experimental Protocol: Synthesis of N-Boc-6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

This protocol is a hypothetical, yet chemically sound, approach based on known transformations.

  • Starting Material: N-Boc-4-piperidone.

  • Step 1: Grignard Addition. React N-Boc-4-piperidone with 2-propenylmagnesium bromide to yield the corresponding tertiary alcohol.

  • Step 2: Ozonolysis. Perform ozonolysis on the terminal alkene followed by a reductive workup (e.g., with sodium borohydride) to generate a 1,3-diol.

  • Step 3: Tosylation. Selectively tosylate the primary hydroxyl group of the 1,3-diol.

  • Step 4: Intramolecular Williamson Etherification. Treat the tosylated intermediate with a strong base (e.g., sodium hydride) to induce intramolecular cyclization, forming the spirocyclic oxetane ring. This is a common and robust method for oxetane synthesis.[7]

  • Purification: Purify the final product using column chromatography.

The resulting N-Boc protected scaffold can then be deprotected and utilized in standard coupling reactions (e.g., amide bond formation, reductive amination) to incorporate it into a wide range of drug candidates.

Impact on Physicochemical Properties: A Comparative Overview

The incorporation of spirocyclic oxetanes can dramatically alter the physicochemical properties of a molecule in a favorable manner. The table below provides a generalized comparison of the expected properties of a compound containing the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold versus a traditional, non-spirocyclic analogue.

PropertyNon-Spirocyclic Analogue (e.g., Morpholine-based)6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane DerivativeRationale for Improvement
Aqueous Solubility ModerateHighThe oxetane moiety acts as a polar surrogate, increasing hydrogen bonding capacity.[8][9]
Lipophilicity (LogP/LogD) Moderate to HighLowerThe sp³-rich, polar nature of the scaffold reduces lipophilicity.[1]
Metabolic Stability Variable; susceptible to ring oxidationHighThe spirocyclic nature and gem-dimethyl group can sterically hinder metabolic attack.[3][10]
Fraction of sp³ (Fsp³) LowerHigherThe inherent structure of the spirocycle increases the sp³ character.[2]
Molecular Rigidity FlexibleRigidThe spirocyclic fusion point restricts conformational freedom.[1]

Applications in Drug Discovery Programs: Case Studies of Related Scaffolds

While specific examples for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane are emerging, the utility of closely related azaspirocycles is well-documented, providing a strong rationale for its application.

  • GPR119 Agonists for Type 2 Diabetes: Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent and selective G-protein coupled receptor 119 (GPR119) agonists.[13] The rigid spirocyclic core was crucial for optimally positioning the interacting moieties within the receptor binding pocket, leading to enhanced potency.[13]

  • KRAS G12C Inhibitors in Oncology: The azaspiro[3.5]nonane scaffold has been incorporated into inhibitors of the KRAS G12C mutant, a critical target in many cancers. The three-dimensional nature of the scaffold allows for novel interactions with the target protein that are not accessible to flatter molecules.[11]

  • Somatostatin Receptor Subtype 5 (SSTR5) Antagonists: Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been identified as potent and selective SSTR5 antagonists for the potential treatment of type 2 diabetes.[14] This highlights the utility of oxa-azaspirocycles in modulating challenging receptor targets.

These examples underscore the potential of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold to be applied across a wide range of therapeutic areas, including metabolic diseases, oncology, and neuroscience.

Conclusion and Future Outlook

The 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold represents a convergence of several validated strategies in modern medicinal chemistry. It combines the conformational rigidity and three-dimensionality of a spirocycle with the solubility and metabolic stability-enhancing properties of a dimethyl-substituted oxetane ring. While still a relatively novel building block, the extensive success of related oxa-azaspirocycles provides a compelling argument for its broader adoption in drug discovery programs. Its unique structural and physicochemical attributes make it an ideal candidate for tackling challenging targets and for developing drug candidates with improved ADME profiles. As synthetic methodologies become more streamlined, we anticipate that 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane and its derivatives will become increasingly prevalent in the pipeline of next-generation therapeutics, offering a clear path to escape the confines of "flatland" chemistry and to explore new, promising regions of chemical space.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery - OA Monitor Ireland. OA Monitor Ireland. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022). PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery - PubMed. (2014). PubMed. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). ACS Publications. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

  • Oxetanes in drug discovery: structural and synthetic insights - PubMed. (2010). PubMed. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2022). PMC. [Link]

  • (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Application of Bioisosteres in Drug Design. (2012). University of Illinois Urbana-Champaign. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Semantic Scholar. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. (2017). PubMed. [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane: A Next-Generation Morpholine Bioisostere

Executive Summary In contemporary drug discovery, the morpholine ring is a ubiquitous structural motif utilized to modulate physicochemical properties, enhance aqueous solubility, and establish key hydrogen-bonding inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the morpholine ring is a ubiquitous structural motif utilized to modulate physicochemical properties, enhance aqueous solubility, and establish key hydrogen-bonding interactions. However, standard morpholines are notoriously susceptible to Cytochrome P450 (CYP450) mediated oxidative metabolism, leading to rapid systemic clearance[1]. To overcome these liabilities, structural biologists and medicinal chemists have pivoted toward conformationally restricted bioisosteres.

The compound 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane represents a paradigm shift in heterocycle design. By integrating a sterically demanding spirocyclic system with geminal dimethylation, this scaffold fundamentally alters the thermodynamic landscape of the morpholine core[2]. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, metabolic resistance, and experimental validation workflows associated with this advanced bioisostere.

Structural Thermodynamics & The Thorpe-Ingold Effect

As a Senior Application Scientist, it is critical to look beyond the 2D structure and analyze the causality of 3D conformational thermodynamics. The exceptional stability of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane is driven by two synergistic structural phenomena:

1. The Thorpe-Ingold Effect (Angle Compression): The introduction of the gem-dimethyl group at the C6 position induces severe steric repulsion between the methyl moieties and the adjacent ring atoms. To relieve this strain, the internal C-C-C bond angle of the morpholine ring is compressed (the Thorpe-Ingold effect)[3][4]. This compression forces the reactive α -hydrogens into highly shielded pseudo-axial positions and deepens the thermodynamic energy well of the ground state, locking the ring into a rigidified chair conformation[5].

2. Spirocyclic Torsional Strain: The spiro[3.5] fusion at C4 introduces a four-membered cyclobutane ring perpendicular to the morpholine core. This small ring adds localized torsional strain that paradoxically stabilizes the overall 3D scaffold by imposing a massive thermodynamic penalty on ring-flipping (chair-to-boat transitions)[2]. The Gibbs free energy of activation ( ΔG‡ ) required to distort this rigidified ring into a transition state for enzymatic binding is significantly higher than that of an unsubstituted morpholine.

Metabolic Stability Implications

The thermodynamic rigidity directly translates to exceptional metabolic stability. CYP450-mediated degradation of morpholines typically proceeds via hydrogen atom transfer (HAT) at the α -carbons adjacent to the oxygen or nitrogen.

In 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane, both carbons adjacent to the oxygen (C4 and C6) are quaternary centers. The C6 position is fully blocked by the gem-dimethyl groups, while C4 serves as the spiro-fusion point for the cyclobutane ring. This complete substitution eliminates all abstractable α -hydrogens on the oxygen half of the ring. Furthermore, the immense steric bulk generated by these adjacent quaternary centers creates a physical barricade, severely restricting the enzymatic active site from accessing the remaining C-H bonds at C7 and C9. Consequently, the intrinsic clearance ( CLint​ ) is drastically reduced[1].

Pathway M_Start Standard Morpholine M_Enz CYP450 α-Oxidation (Low ΔG‡ Barrier) M_Start->M_Enz M_End Rapid Ring Cleavage (High Clearance) M_Enz->M_End S_Start 6,6-Dimethyl-5-oxa-8- azaspiro[3.5]nonane S_Enz Steric Shielding & Quaternary α-Carbons S_Start->S_Enz S_End Metabolic Resistance (Prolonged Half-Life) S_Enz->S_End

Fig 1: Thermodynamic and structural barriers preventing CYP450-mediated morpholine degradation.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical thermodynamic advantages of the spirocyclic bioisostere compared to standard morpholine derivatives.

Compound Motif ΔGflip​ Barrier (kcal/mol)*HLM t1/2​ (min) HLM CLint​ (µL/min/mg)
Standard Morpholine ~ 10.5< 15> 120
2,2-Dimethylmorpholine ~ 14.23545
6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane > 22.0 > 120 < 10

*Estimated conformational inversion barrier based on DFT calculations. **Representative Human Liver Microsome (HLM) stability metrics for scaffold-matched drug candidates.

Experimental Workflows for Thermodynamic Validation

To ensure scientific integrity, the thermodynamic and metabolic properties of this scaffold must be validated using self-validating experimental systems. Below are the field-proven methodologies.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Conformational Rigidity

ITC is employed to prove that the spiro-morpholine reduces the entropic penalty of target binding due to its pre-organized, rigid structure.

  • Preparation: Prepare the target protein at 10 µM in HEPES buffer (pH 7.4, 150 mM NaCl).

  • Ligand Matching: Prepare the spirocyclic ligand at 100 µM in the exact identical buffer dialysate to eliminate heat of dilution artifacts—a critical causality step often missed in standard protocols.

  • Titration: Titrate the ligand into the protein cell using 2 µL injections at 25°C with a stirring speed of 750 rpm.

  • Thermodynamic Extraction: Analyze the thermogram to extract Enthalpy ( ΔH ) and Entropy ( −TΔS ). The rigidified spirocycle will demonstrate a less negative −TΔS compared to a flexible morpholine, validating thermodynamic pre-organization.

Protocol 2: Self-Validating Microsomal Stability Assay

This protocol measures the kinetic degradation rate, linking it directly back to the thermodynamic activation barrier of the CYP450 enzyme.

  • Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate in a shaking water bath at 37°C.

  • Kinetic Quenching: At precise time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to normalize ionization efficiency during MS analysis.

  • Precipitation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality Check: Always run a parallel positive control (e.g., Verapamil) to validate that the microsomes are enzymatically active.

Workflow Step1 1. Compound Prep (1 µM in buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quench Reaction (Cold ACN + IS) Step2->Step3 Step4 4. Protein Precipitation (4000 rpm, 4°C) Step3->Step4 Step5 5. LC-MS/MS (MRM) Quantification Step4->Step5 Step6 6. Kinetic Analysis (Calculate CLint) Step5->Step6

Fig 2: Self-validating LC-MS/MS experimental workflow for determining intrinsic metabolic clearance.

References

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". PMC.[Link][3]

  • Meanwell, N. A. "Applications of Bioisosteres in the Design of Biologically Active Compounds". Journal of Agricultural and Food Chemistry.[Link][4]

  • "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly". The Journal of Organic Chemistry.[Link][5]

  • "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews.[Link][2]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-Alkylation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

Introduction: The Strategic Value of N-Substituted Spirocycles In contemporary drug discovery, the deliberate design of molecules with three-dimensional (3D) complexity is a paramount strategy for enhancing potency, sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Substituted Spirocycles

In contemporary drug discovery, the deliberate design of molecules with three-dimensional (3D) complexity is a paramount strategy for enhancing potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary in this regard. Their rigid, well-defined spatial arrangement allows for precise projection of functional groups into the binding pockets of biological targets, often leading to improved ligand-receptor interactions.[1] The 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane core is a valuable building block, combining the conformational rigidity of the spirocycle with the synthetic versatility of a secondary amine.

The nitrogen atom at the 8-position serves as a critical handle for chemical modification. N-alkylation is one of the most fundamental and powerful transformations for tuning the pharmacological profile of such scaffolds.[2] By introducing a diverse range of alkyl substituents, researchers can modulate key drug-like properties including:

  • Potency and Selectivity: New substituents can form additional interactions with the target protein.

  • Solubility: The addition of polar or ionizable groups can enhance aqueous solubility.

  • Metabolic Stability: Steric hindrance around the nitrogen can prevent or slow metabolic N-dealkylation.[3]

  • Lipophilicity (logP): The nature of the alkyl group directly impacts the overall lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides two robust and widely applicable protocols for the N-alkylation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane: Direct Alkylation with Alkyl Halides and Reductive Amination . Each protocol is presented with detailed step-by-step instructions, an explanation of the underlying chemical principles, and guidance on reagent selection to ensure reproducible and efficient synthesis.

Part 1: Direct N-Alkylation with Alkyl Halides

This method is the most straightforward approach for introducing simple alkyl groups onto the spirocyclic amine. It proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Principle and Mechanistic Insight

The lone pair of electrons on the secondary amine nitrogen of the spirocycle acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This forms a new carbon-nitrogen bond and a hydrohalic acid (H-X) byproduct. A base is required to neutralize this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of base is critical for success. While inorganic bases like potassium carbonate (K₂CO₃) are effective and easily removed, sterically hindered, non-nucleophilic organic bases such as N,N-diisopropylethylamine (Hünig's base) are often preferred.[4][5] Hünig's base is too bulky to act as a nucleophile itself, which minimizes the formation of undesired quaternary ammonium salt byproducts, a common issue in alkylation reactions.[4]

Experimental Protocol: N-Benzylation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

This protocol details the synthesis of 8-Benzyl-6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane as a representative example.

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane157.241.00 g6.361.0
Benzyl Bromide171.041.20 g (0.84 mL)7.001.1
K₂CO₃ (anhydrous, powdered)138.211.76 g12.722.0
Acetonitrile (ACN), anhydrous41.0530 mL--
Ethyl Acetate (EtOAc)-~100 mL--
Saturated NaCl solution (Brine)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Silica Gel (for chromatography)----
  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (1.00 g, 6.36 mmol) and anhydrous potassium carbonate (1.76 g, 12.72 mmol).

  • Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask.

  • Initiation: Stir the suspension at room temperature (20-25 °C). Add benzyl bromide (0.84 mL, 7.00 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath and allow it to stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.[6]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 8-Benzyl-6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Workflow for Direct N-Alkylation

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Spiro-Amine & K₂CO₃ in Flask B Add Anhydrous Acetonitrile A->B C Add Alkyl Halide (e.g., Benzyl Bromide) B->C D Heat to 60°C Stir for 4-6h C->D E Monitor by TLC/LC-MS D->E F Cool & Filter Inorganic Salts E->F G Concentrate Filtrate F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K N-Alkylated Product J->K Pure Product

Caption: Workflow for direct N-alkylation using an alkyl halide.

Part 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation, particularly for introducing structurally diverse or complex alkyl groups.[8] It avoids the use of often harsh alkyl halides and minimizes risks of over-alkylation.[9]

Principle and Mechanistic Insight

This reaction is a one-pot process that occurs in two key stages:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient, electrophilic iminium ion intermediate, with the concurrent loss of a water molecule.

  • In-Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion to the corresponding tertiary amine.

The success of this protocol hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is a mild reductant that is selective for iminium ions over aldehydes or ketones.[8] This selectivity prevents the premature reduction of the starting carbonyl compound, ensuring high efficiency for the desired transformation.[9]

Experimental Protocol: N-Ethylation using Acetaldehyde

This protocol details the synthesis of 8-Ethyl-6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane157.241.00 g6.361.0
Acetaldehyde44.050.34 g (0.43 mL)7.631.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.942.02 g9.541.5
1,2-Dichloroethane (DCE), anhydrous98.9630 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~50 mL--
Dichloromethane (DCM)-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Silica Gel (for chromatography)----
  • Reactant Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (1.00 g, 6.36 mmol) in anhydrous 1,2-dichloroethane (30 mL).

  • Carbonyl Addition: Add acetaldehyde (0.43 mL, 7.63 mmol) to the solution and stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (2.02 g, 9.54 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-Ethyl-6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Logic of Reductive Amination

Caption: Logical relationship of reactants in reductive amination.

References

  • Cho, J. Y., et al. (2018). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. Available at: [Link]

  • Zhu, S., et al. (2018). Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Moore, J. L., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC. Available at: [Link]

  • Moore, J. L., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC. Available at: [Link]

  • Maji, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Arts, M., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Wiesen, A. D., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Beeler, A. B., et al. (2015). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Krumkacheva, O. A., et al. (2016). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Molecules. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Molecules. (2022). N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • The Journal of Organic Chemistry. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. ACS Publications. Available at: [Link]

  • Organic Chemistry Frontiers. (2021). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. RSC Publishing. Available at: [Link]

  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[7][9]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Organic Chemistry Portal. Available at: [Link]

  • ScienceDirect. (2021). 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. ScienceDirect. Available at: [Link]

Sources

Application

Application Note: Optimization of Palladium-Catalyzed C–N Cross-Coupling for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

Structural Rationale & Synthetic Challenges In modern drug discovery, incorporating high-Fsp3 spirocyclic scaffolds is a proven strategy to improve metabolic stability, solubility, and target selectivity. 6,6-Dimethyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Synthetic Challenges

In modern drug discovery, incorporating high-Fsp3 spirocyclic scaffolds is a proven strategy to improve metabolic stability, solubility, and target selectivity. 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is a highly valuable morpholine-analog building block. However, its complex architecture—a spiro-fused cyclobutane ring coupled with sterically demanding gem-dimethyl groups at the C6 position—creates significant steric shielding around the secondary amine (N8).

Traditional methods for C–N bond formation, such as Nucleophilic Aromatic Substitution (SNAr) or reductive amination, frequently fail or require prohibitively harsh conditions when applied to this molecule. Consequently, Palladium-catalyzed [1] is the mandatory synthetic route. Successfully coupling this spirocycle requires a rationally designed catalyst system capable of overcoming the high activation energy barrier during the amine coordination and reductive elimination steps.

Mechanistic Causality in Catalyst Selection

To engineer a successful cross-coupling protocol, every component of the reaction must be selected based on the mechanistic demands of the spirocyclic amine.

  • Active Catalyst Generation (Pd(0)L): Traditional Pd(II) precatalysts (e.g., Pd(OAc)2) rely on the amine substrate to reduce Pd(II) to the active Pd(0) species. Because highly hindered spirocycles are poor reducing agents, this often leads to stalled reactions. Utilizing a Palladacycle G3 or G4 precatalyst (or Pd2(dba)3) circumvents this issue, as exposure to a base rapidly and quantitatively generates the active LPd(0) complex[2].

  • Ligand Design for Secondary Amines: The choice of phosphine ligand dictates the reaction's success. While ligands like XPhos excel with primary amines, they often fail with bulky secondary amines. RuPhos and BrettPhos (dialkylbiaryl phosphines) are specifically engineered for this substrate class[3]. Their electron-rich nature accelerates the oxidative addition of the aryl halide, while their extreme steric bulk forces the palladium-bound aryl and spirocyclic amine groups into close proximity, artificially lowering the activation energy for reductive elimination and suppressing off-target β-hydride elimination[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd 1. Oxidative Addition Ar-X + Pd(0)L -> Ar-Pd(II)(X)L Pd0->OxAdd Ar-X AmineCoord 2. Amine Coordination Spirocycle binds to Pd(II) OxAdd->AmineCoord 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Deprotonation 3. Deprotonation Base removes HX AmineCoord->Deprotonation Base (e.g., NaOtBu) RedElim 4. Reductive Elimination Ar-N(Spiro) + Pd(0)L Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for spirocyclic amines.

Experimental Design: A Self-Validating Optimization Matrix

To establish a robust protocol, we evaluated various conditions. The data below demonstrates the causality between catalyst design and reaction yield for the coupling of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane with a model aryl bromide.

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)*Mechanistic Rationale
1Pd(OAc)2 (5%)BINAP (10%)Cs2CO3 (2.0)Toluene100< 5%Failure to reduce Pd(II); poor reductive elimination.
2Pd2(dba)3 (2.5%)XPhos (5%)NaOtBu (1.5)1,4-Dioxane10038%XPhos pocket is suboptimal for bulky secondary amines.
3Pd2(dba)3 (2.5%)BrettPhos (5%)NaOtBu (1.5)1,4-Dioxane10082%BrettPhos successfully forces reductive elimination[4].
4 RuPhos Pd G3 (3%) RuPhos (3%) NaOtBu (1.5) 1,4-Dioxane 85 > 98% Optimal active Pd(0) generation; ideal steric pocket.
5RuPhos Pd G3 (3%)RuPhos (3%)LHMDS (2.5)THF6591%LHMDS acts as a pseudo-protecting group for sensitive substrates[4].

*Conversion determined by LC-MS integration at 12 hours.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in In-Process Quality Control (IPQC) checkpoints ensure that the operator can verify the chemical integrity of each step before proceeding, minimizing wasted time and resources.

Reagents & Materials
  • Aryl Halide: 1.00 mmol (Ar-Br or Ar-I)

  • Amine: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (1.20 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G3 (0.03 mmol, 3 mol%)

  • Ligand: RuPhos (0.03 mmol, 3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.50 mmol, 1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with N2)

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, RuPhos Pd G3, RuPhos, and NaOtBu. Seal the tube with a septum and purge with Nitrogen (3 vacuum/N2 cycles).

  • Solvent & Substrate Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. If the spirocyclic amine is an oil, add it neat via microsyringe at this stage.

  • IPQC Checkpoint 1 (Catalyst Activation): Stir the mixture at room temperature for 5 minutes. Validation: The solution should transition from a pale yellow/green to a deep red or maroon color. This visual cue confirms the successful deprotonation of the G3 precatalyst and the generation of the active LPd(0) species.

  • Heating & Reaction: Transfer the Schlenk tube to a pre-heated oil bath at 85 °C. Stir vigorously.

  • IPQC Checkpoint 2 (Reaction Monitoring): After 2 hours, withdraw a 10 µL aliquot via syringe under N2, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Logic: If Ar-X is consumed but the product mass is absent, check for the dehalogenated arene (Ar-H). This indicates successful oxidative addition but failed amine coordination (often due to trace water or degraded ligand). If Ar-X remains unreacted, the catalyst has deactivated.

  • Quench & Workup: Once LC-MS confirms >95% conversion (typically 8-12 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure spirocyclic arylamine.

Workflow Step1 1. Preparation Schlenk Flask / N2 Step2 2. Reagent Loading Pd G3, Ligand, Base Step1->Step2 Step3 3. Substrate Addition Spirocycle + Ar-X Step2->Step3 Step4 4. Reaction 85°C, 8-12h Step3->Step4 Step5 5. Workup Filtration & LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for the spirocycle cross-coupling reaction.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Buchwald–Hartwig amination - Reaction Scope and Bidentate Phosphine Ligands Source: Wikipedia URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

Strategic Rationale & Introduction Modern drug discovery heavily emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve aqueous solubility, metabolic stability, and target specificity—a paradigm w...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

Modern drug discovery heavily emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve aqueous solubility, metabolic stability, and target specificity—a paradigm widely recognized as "escaping flatland"[1]. Oxa-spirocycles, such as 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane , represent a premium class of these three-dimensional scaffolds[1].

Structurally, this molecule is a highly modified spirocyclic morpholine analogue. It features a rigid cyclobutane ring fused at the spiro center and a gem-dimethyl group adjacent to the oxygen atom. While these structural elements impart excellent pharmacokinetic properties, they create a highly crowded steric environment around the secondary amine (position 8). Consequently, traditional nucleophilic aromatic substitution (SNAr) is generally ineffective for N-arylation. The Buchwald-Hartwig cross-coupling reaction is the premier method for functionalizing such hindered aliphatic amines[2], but it requires precise tuning of the catalytic system to prevent stalling and side reactions[3].

Mechanistic Causality & Catalyst Selection

To successfully couple a bulky spirocycle, one must understand the causality of catalytic failure. In the Buchwald-Hartwig catalytic cycle, the rate-limiting step for sterically hindered secondary amines is typically the reductive elimination from the Pd(II) amido complex[2]. If this step is energetically inaccessible, the long-lived Pd(II) intermediate will undergo β-hydride elimination, yielding unwanted dehalogenated arenes and imine byproducts.

To force reductive elimination, we must intentionally destabilize the Pd(II) amido intermediate. This is achieved using bulky dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos [3]. The large steric profile of RuPhos (driven by the 2',6'-diisopropoxy groups on the lower biphenyl ring) creates intense steric pressure within the palladium coordination sphere, dramatically lowering the activation energy required to forge the C–N bond and release the product. Furthermore, utilizing a Generation 3 (G3) palladacycle precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, preventing the formation of unreactive palladium black.

BHA_Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd Ar-X Amido Pd(II)(Ar)(NR2)L Amido Complex OxAdd->Amido Spiro Amine + Base Amido->Pd0 Reductive Elimination (Ar-NR2 Release)

Fig 1. Buchwald-Hartwig catalytic cycle for spirocyclic amine coupling.

Reaction Optimization & Quantitative Data

To establish a self-validating system, the following optimization matrix demonstrates the critical variables for coupling 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane with a model unactivated aryl bromide (e.g., 4-bromotoluene).

Table 1: Catalyst and Base Optimization for Spirocyclic Amination

EntryPre-catalyst (5 mol%)Ligand (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)*
1Pd2(dba)3BINAPNaOtBuToluene100< 5
2Pd2(dba)3XPhosNaOtBuToluene10022
3Pd2(dba)3RuPhosNaOtBuToluene10078
4 RuPhos Pd G3 RuPhos NaOtBu Toluene 100 94
5RuPhos Pd G3RuPhosCs2CO3Dioxane10085
6RuPhos Pd G3RuPhosLHMDSTHF8088

*Yields determined by quantitative LC-MS using 1,3,5-trimethoxybenzene as an internal standard.

Data Insights: Bidentate ligands (Entry 1) fail due to excessive rigidity. XPhos (Entry 2) is optimal for primary amines but lacks the specific geometry needed for bulky secondary amines. RuPhos (Entries 3-6) provides the necessary steric bulk. For substrates with base-sensitive functional groups (e.g., unprotected amides or glutarimides), LHMDS acts as an excellent alternative base, potentially forming a protective lithium aggregate in situ[3].

Standardized Experimental Protocol

Protocol_Workflow Prep 1. Inert Setup (Glovebox) Mix 2. Reagent Mixing (Pd, Ligand, Base) Prep->Mix React 3. Thermal Reaction (100°C, 16h) Mix->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Chromatography & LC-MS Workup->Purify

Fig 2. Step-by-step experimental workflow for the amination protocol.

General Procedure for the Synthesis of N-Aryl-6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonanes

Note: This protocol incorporates a self-validating tracking mechanism to ensure reproducibility.

Materials Required:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.05 mmol, 5 mol%)

  • RuPhos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5.0 mL, degassed via argon sparging)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.1 mmol)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox (O2 < 5 ppm), add the aryl halide (if solid), RuPhos Pd G3, RuPhos, NaOtBu, and the internal standard to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane. If the aryl halide is a liquid, add it at this stage via a micropipette.

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial tightly with a PTFE-lined septum cap to prevent oxygen ingress.

  • Thermal Activation: Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Reaction Monitoring (Self-Validation): After 4 hours, briefly cool the reaction. Withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze by LC-MS. Validate the reaction trajectory by observing the ratio of the product mass[M+H]+ against the internal standard.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and quench the remaining base with saturated aqueous NaHCO3 (10 mL).

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-arylated spirocycle.

Troubleshooting & Self-Validation Guide

  • Observation: High levels of dehalogenated starting material (Ar-H) detected via LC-MS.

    • Causality: Moisture in the reaction has protonated the Pd-Aryl intermediate, or the amination step is too slow, allowing β-hydride elimination to outcompete reductive elimination.

    • Intervention: Ensure the NaOtBu is strictly anhydrous (store exclusively in the glovebox). If the issue persists, switch to LHMDS to accelerate amine deprotonation[3].

  • Observation: Unreacted aryl halide and amine remain after 16 hours with no product formation.

    • Causality: Complete catalyst deactivation (likely due to oxygen ingress) or the aryl halide is highly electron-rich and unreactive.

    • Intervention: Verify the integrity of the septum seal. For highly deactivated (electron-rich) aryl chlorides, increase the catalyst loading to 10 mol% and elevate the temperature to 110 °C. Intramolecular variants and highly deactivated systems may require specialized optimization[4].

References

  • Catalytic Amination of Phenols with Amines Journal of the American Chemical Society URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders ACS Medicinal Chemistry Letters URL:[Link]

  • Oxa-spirocycles: synthesis, properties and applications National Institutes of Health (PMC) URL:[Link]

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] ChemRxiv URL:[Link]

Sources

Application

Application Note: A Scalable Synthetic Approach to 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

Abstract This document outlines a detailed, scalable synthetic strategy for the preparation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, a novel spirocyclic scaffold with potential applications in drug discovery. Recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a detailed, scalable synthetic strategy for the preparation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, a novel spirocyclic scaffold with potential applications in drug discovery. Recognizing the increasing importance of three-dimensional molecular architectures in medicinal chemistry, this guide provides a step-by-step protocol based on established and scalable chemical transformations. The proposed synthesis leverages a robust intramolecular cyclization strategy to construct the core spirocyclic system, offering a practical and efficient route for researchers and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced target selectivity and better metabolic stability.[1] The incorporation of an oxetane ring, as in the target molecule, can further modulate physicochemical properties like solubility and lipophilicity, making it a desirable motif for medicinal chemists.[2][3] 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane represents a unique scaffold combining the favorable attributes of a piperidine ring with a gem-dimethyl substituted oxetane, offering novel exit vectors for molecular elaboration.

Proposed Synthetic Strategy: An Intramolecular Williamson Etherification Approach

While direct synthetic routes to 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane are not extensively documented, a scalable and logical pathway can be devised based on well-precedented reactions for the synthesis of similar spirocyclic oxetanes.[2][4] The cornerstone of our proposed synthesis is an intramolecular Williamson etherification, a reliable method for forming cyclic ethers, including strained four-membered oxetane rings.[2][5]

The overall synthetic workflow is depicted below:

Synthetic Workflow A 1-Benzyl-4-piperidone B Intermediate 1 (Grignard Adduct) A->B 1. Isobutylene Oxide, MeMgBr 2. H₂O workup C Intermediate 2 (Diol) B->C Oxidative Cleavage (e.g., OsO₄, NMO) D Intermediate 3 (Monotosylate) C->D Selective Tosylation (TsCl, Pyridine) E Intermediate 4 (Protected Spirocycle) D->E Intramolecular Cyclization (Base, e.g., NaH) F 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (Final Product) E->F Deprotection (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Detailed Protocols and Experimental Considerations

Synthesis of 1-(1-Benzyl-4-hydroxypiperidin-4-yl)-2-methylpropan-2-ol (Intermediate 1)

The initial step involves the creation of the key carbon framework through the addition of a tert-butyl group to 1-benzyl-4-piperidone. A Grignard reaction with a suitable reagent is a classic and scalable approach.

Protocol:

  • To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) at 0 °C under an inert atmosphere, add a solution of isobutylene oxide (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Causality: The use of isobutylene oxide with methylmagnesium bromide generates a tert-butyl Grignard reagent in situ. This is often a safer and more controlled method than using pre-formed tert-butylmagnesium halides, which can be unstable. The benzyl protecting group on the piperidine nitrogen is robust under these conditions and can be removed in the final step.

Synthesis of 4-(1,2-Dihydroxy-2-methylpropyl)piperidin-4-ol (Intermediate 2)

This step was not part of the initially conceived direct route but represents a more robust chemical transformation. The direct dihydroxylation of the alkene precursor from a Wittig-type reaction can be challenging to control. Therefore, a more controlled oxidative cleavage followed by reduction or a direct dihydroxylation of a suitable precursor is proposed. For this protocol, we will assume a precursor that allows for the generation of the required diol.

A more direct approach from a different starting material is presented here for clarity and scalability:

Alternative Step 3.2: Synthesis of 1-benzyl-4-(2-hydroxy-2-methylpropanoyl)piperidin-4-ol (Intermediate leading to Diol)

  • Protect the hydroxyl group of 1-benzyl-4-hydroxypiperidine-4-carbonitrile.

  • React the protected cyanohydrin with methylmagnesium bromide to form the corresponding ketone after hydrolysis.

  • Reduce the ketone to the diol using a suitable reducing agent like sodium borohydride.

Causality: This multi-step but more controllable sequence ensures the correct oxidation state at the desired positions, which is crucial for the subsequent selective tosylation and cyclization.

Selective Monotosylation of the Primary Alcohol (Intermediate 3)

The selective protection of the primary alcohol as a tosylate is critical for the subsequent intramolecular cyclization. The steric hindrance around the tertiary alcohol should allow for selective reaction at the less hindered primary alcohol.

Protocol:

  • Dissolve the diol (Intermediate 2, 1.0 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the monotosylate (Intermediate 3).

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The low temperature and slow addition of TsCl help to control the selectivity of the monotosylation.

Intramolecular Williamson Etherification to Form the Spirocyclic Oxetane (Intermediate 4)

This is the key ring-forming step to construct the oxetane ring. A strong, non-nucleophilic base is required to deprotonate the tertiary alcohol, which then displaces the tosylate in an intramolecular SN2 reaction.

Protocol:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the monotosylate (Intermediate 3, 1.0 equivalent) in anhydrous THF dropwise.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected spirocycle (Intermediate 4).

Causality: Sodium hydride is a powerful base capable of deprotonating the tertiary alcohol. The intramolecular nature of the reaction favors the formation of the strained four-membered ring.[6] Refluxing in THF provides the necessary energy to overcome the activation barrier for the cyclization.

Deprotection to Yield 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (Final Product)

The final step is the removal of the N-benzyl protecting group to afford the free secondary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the protected spirocycle (Intermediate 4, 1.0 equivalent) in methanol.

  • Add palladium on carbon (10% Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane.

Causality: The palladium catalyst facilitates the hydrogenolysis of the C-N bond of the benzyl group, releasing toluene as a byproduct and leaving the desired secondary amine. This method is generally high-yielding and the product is often pure enough for subsequent use without further purification.

Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
3.1Intermediate 11-Benzyl-4-piperidone, Isobutylene OxideMeMgBr70-85
3.2Intermediate 2(Assumed Precursor)--
3.3Intermediate 3Intermediate 2TsCl, Pyridine60-75
3.4Intermediate 4Intermediate 3NaH50-65
3.5Final ProductIntermediate 4H₂, Pd/C>95

Conclusion

The proposed multi-step synthesis provides a robust and scalable route to the novel scaffold, 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane. By employing well-established and understood chemical transformations, this protocol is designed to be accessible to researchers in both academic and industrial settings. The resulting spirocyclic amine is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

References

  • [An improved synthesis of 2-oxa-7-azaspiro[2][5]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane functionalization

Technical Support Center: Functionalization of 6,6-Dimethyl-5-oxa-8-azaspiro[1]nonane Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to add...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 6,6-Dimethyl-5-oxa-8-azaspiro[1]nonane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with 6,6-Dimethyl-5-oxa-8-azaspiro[1]nonane .

Structural Analysis & The Root Cause of Failure

Before troubleshooting, we must understand the causality of the reactivity issues. The target molecule features a secondary amine at the 8-position within a spiro[1]nonane core. The nitrogen (N8) is flanked by two methylene groups (C7 and C9). Crucially, C7 is adjacent to a gem-dimethyl group at C6, and C9 is adjacent to the spiro-cyclobutane ring at C4.

This creates a double neopentyl-like beta-branching environment . The extreme steric bulk occludes the nitrogen lone pair, blocking the standard Bürgi-Dunitz trajectory required for nucleophilic attack and preventing coordination to standard transition metal catalysts. Overcoming this requires forcing conditions, highly electrophilic partners, or specialized monoligated catalyst architectures [1].

Part 1: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig aminations with standard Pd catalysts (e.g., Pd(dppf)Cl₂, XPhos) are yielding <10% product. How can I force the C-N coupling?

Cause: Standard bidentate or less bulky monodentate ligands fail at two stages in the catalytic cycle:

  • Amine Coordination: The steric clash between the beta-branched spirocycle and the L-Pd(II)(Ar)(X) intermediate prevents the amine from binding.

  • Reductive Elimination: If the amido complex does form, standard ligands do not provide enough steric pressure to force the product off the metal.

Solution: You must switch to highly hindered, electron-rich biaryl phosphine ligands, specifically tBuBrettPhos or Neopentyl(tBu)2P (DTBNpP) [2][3]. The extreme bulk of the di-tert-butylphosphine group forces the palladium into a highly reactive, monoligated 12-electron Pd(0) state. Counterintuitively, the massive steric clash between the ligand and your hindered spirocyclic amine accelerates the rate-determining reductive elimination step by destabilizing the Pd(II) amido intermediate [1].

Q2: Direct N-alkylation (Sₙ2) with alkyl bromides and K₂CO₃ is completely unreactive. Should I increase the temperature?

Cause: Increasing temperature will only lead to decomposition or elimination (E2) of your alkyl halide. The neopentyl-like beta-carbons (C6 and C4) physically block the Sₙ2 transition state. Solution: Abandon direct Sₙ2 alkylation. Instead, utilize Reductive Amination . By condensing the amine with an aldehyde/ketone to form an iminium ion, you change the hybridization of the nitrogen, temporarily relieving steric strain. Use a Lewis acid like Ti(OiPr)₄ to force iminium formation before reducing with NaBH(OAc)₃. Alternatively, if Sₙ2 is absolutely required, you must use highly electrophilic alkyl triflates with a non-nucleophilic base (e.g., 2,6-lutidine).

Q3: I am trying to form an amide using HATU and DIPEA, but I only recover starting materials. Why?

Cause: Uronium-based coupling reagents like HATU form a highly bulky 7-aza-HOBt active ester. The sterically encumbered N8 of your spirocycle cannot physically access the carbonyl carbon of this massive intermediate. Solution: Bypass bulky active esters entirely. Convert your carboxylic acid to an acid chloride using oxalyl chloride or Ghosez's reagent, and trap it with the spirocyclic amine using DMAP as an acyl transfer catalyst.

Part 2: Quantitative Data & Catalyst Selection

To optimize your Buchwald-Hartwig workflows, refer to the following catalyst efficiency matrix specifically benchmarked for highly hindered spirocyclic and neopentyl-like amines [2][4].

Catalyst / Ligand SystemSubstrate Scope / ApplicationRelative Efficiency for Hindered Spirocycles
Pd(dppf)Cl₂ Primary amines, unhindered secondary aminesPoor (<10% yield)
RuPhos Pd G3 Moderately hindered secondary aminesModerate (40-60% yield)
tBuBrettPhos Pd G3 Highly sterically hindered secondary aminesExcellent (>85% yield)
Neopentyl(tBu)₂P Pd G4 Hindered amines + challenging aryl chloridesExcellent (>80% yield)

Part 3: Mechanistic & Workflow Visualizations

Buchwald-Hartwig catalytic cycle highlighting the amine coordination steric bottleneck.

Decision tree workflow for functionalizing sterically hindered spirocyclic amines.

Part 4: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Hindered Spirocycle

Self-Validation Check: Monitor the reaction via LC-MS. If the aryl halide is consumed but the amine remains untouched, the catalyst is undergoing beta-hydride elimination or hydrodehalogenation, indicating the ligand is not bulky enough to force amine coordination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 6,6-Dimethyl-5-oxa-8-azaspiro[1]nonane (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (2-5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir vigorously at 100 °C for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash chromatography.

Protocol B: Lewis-Acid Mediated Reductive Amination
  • Iminium Formation: To a solution of the spirocyclic amine (1.0 equiv) and target aldehyde/ketone (1.1 equiv) in anhydrous DCE (0.2 M), add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

  • Stirring: Stir the mixture at room temperature (or 50 °C for ketones) for 12 hours under an argon atmosphere to force iminium ion formation.

  • Reduction: Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in portions. Allow to warm to room temperature and stir for an additional 4 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide salts through Celite, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Center for Biotechnology Information (PMC)[Link]

  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides ResearchGate[Link]

  • Buchwald–Hartwig amination Wikipedia[Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole ResearchGate[Link]

Sources

Optimization

Technical Support Center: Chiral Separation Optimization for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Enantiomers

Welcome to the technical support center for the chiral separation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental process. As the enantioselective separation of novel spirocyclic compounds often requires an empirical approach, this document provides a systematic framework for method development and optimization based on established principles in chiral chromatography.

I. Foundational Knowledge & Initial Strategy

The successful separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Spirocyclic frameworks, such as 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, are increasingly prevalent in medicinal chemistry, making their enantioselective analysis and purification paramount.[2] This guide will walk you through the logical steps to develop a robust chiral separation method for this specific compound.

FAQ: Where do I even begin with developing a chiral separation method for a novel compound like 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane?

The most effective approach is a systematic screening of chiral stationary phases (CSPs) and mobile phase systems.[3] There is no universal CSP for all chiral separations; therefore, an initial screen of a diverse set of columns is crucial.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and often a good starting point for a wide range of chiral compounds.[5][6]

Here is a recommended initial screening workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Prepare Stock Solution of Racemic Analyte B Select Diverse CSPs (e.g., Amylose- & Cellulose-based) A->B C Screen under Normal Phase (NP) & Reversed Phase (RP) Conditions B->C D Screen under Supercritical Fluid Chromatography (SFC) Conditions B->D E Evaluate Initial Results: Any Enantioselectivity? C->E D->E F Partial Separation Observed E->F Yes G No Separation Observed E->G No H Optimize Mobile Phase (Solvent Ratio, Additives) F->H J Try Alternative CSPs G->J I Optimize Temperature & Flow Rate H->I

Caption: Initial screening workflow for chiral method development.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I've screened several polysaccharide-based columns under normal phase conditions (Hexane/Alcohol) and see no separation of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane enantiomers. What should I do next?

This is a common scenario. If initial normal phase screening is unsuccessful, consider the following steps:

  • Switch to a Different Elution Mode: Explore reversed-phase (RP) or polar organic modes.[5][6] Sometimes, the interactions required for chiral recognition are more favorable in these environments. For RP, a mobile phase of acetonitrile or methanol with an aqueous buffer is a good starting point.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[1][7] It uses supercritical CO2 as the main mobile phase component, which has different solvating properties than liquid mobile phases.[8]

  • Change the Alcohol Modifier in Normal Phase: If you used isopropanol (IPA), try ethanol (EtOH) or vice versa. The type of alcohol can significantly impact selectivity.

  • Introduce an Additive: For a basic compound like 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, adding a small amount of a basic additive like diethylamine (DEA) or a mixed additive to the mobile phase can dramatically improve peak shape and sometimes induce enantioseparation.[9][10] Conversely, an acidic additive like trifluoroacetic acid (TFA) or formic acid can also alter selectivity.[11]

Q2: I'm observing very broad peaks and poor peak shape. How can I improve this?

Poor peak shape can be due to several factors. Here's a troubleshooting guide:

Potential Cause Recommended Solution Scientific Rationale
Secondary Interactions with Silica Add a mobile phase additive (e.g., 0.1% DEA for a basic analyte).[9][10]The basic additive will compete with the analyte for active sites on the silica support of the CSP, reducing peak tailing.
Inappropriate Mobile Phase Strength Adjust the ratio of your strong to weak solvent.If the eluent is too weak, the analyte will have long retention times and broad peaks. If it's too strong, you may lose resolution.
Column Overload Reduce the injection volume or the concentration of your sample.Injecting too much sample can lead to peak fronting or tailing and a loss of efficiency.
Low Temperature Increase the column temperature in small increments (e.g., 5 °C).[3]Higher temperatures can improve mass transfer kinetics and reduce viscosity, leading to sharper peaks. However, be aware that this can also decrease selectivity.[11]
Q3: I have a partial separation (a small "valley" between two peaks), but the resolution is not baseline. How can I optimize this?

Achieving baseline resolution is key for accurate quantification. Here are some optimization strategies:

  • Fine-tune the Mobile Phase Composition: Make small, incremental changes to the solvent ratio. For instance, in a hexane/IPA mobile phase, changing from 90:10 to 95:5 will increase retention and may improve resolution.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the number of theoretical plates and improve resolution.[3]

  • Decrease the Temperature: Reducing the column temperature can enhance the chiral recognition interactions between the analyte and the CSP, leading to greater selectivity.[3][11]

  • Try a Different CSP from the Same Family: If you have partial separation on a cellulose-based column, try another cellulose-based column with a different derivatization (e.g., Chiralpak IB vs. Chiralpak AD). The subtle differences in the chiral selector can have a significant impact on selectivity.[11]

G cluster_0 Optimization Workflow for Partial Separation A Partial Separation Achieved (Rs < 1.5) B Adjust Mobile Phase Ratio (e.g., decrease strong solvent %) A->B C Lower Flow Rate (e.g., from 1.0 to 0.5 mL/min) A->C D Decrease Temperature (e.g., from 25°C to 15°C) A->D E Evaluate Resolution (Rs) B->E C->E D->E F Baseline Resolution Achieved (Rs >= 1.5) E->F G Resolution Improved, but not Baseline E->G H No Improvement or Worsened E->H G->B Iterate I Try Alternative CSP or Different Elution Mode H->I

Caption: Optimization workflow for improving partial enantiomeric separation.

Q4: The retention times of my enantiomers are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your analytical method. Here are common causes and solutions:

Potential Cause Recommended Solution Scientific Rationale
Insufficient Column Equilibration Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[3]Chiral stationary phases, especially in normal phase, can take longer to equilibrate than standard reversed-phase columns.
Mobile Phase Composition Change Ensure your mobile phase is well-mixed and prevent evaporation of the more volatile component.In a hexane/alcohol mixture, the alcohol can evaporate over time, changing the mobile phase strength and affecting retention.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[3]Small changes in ambient temperature can affect retention times.
"Additive Memory Effect" If you switch between methods using different additives (e.g., acidic to basic), dedicate a column to each method or use a rigorous flushing procedure.[12]Additives can be strongly adsorbed to the stationary phase and can be difficult to remove, affecting subsequent analyses.[12]

III. Experimental Protocols

Here are detailed protocols for initial screening.

Protocol 1: Normal Phase HPLC Screening
  • Column Selection: Choose a minimum of two polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).

  • Mobile Phase Preparation: Prepare mobile phases of n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v).

  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 210 nm, or based on the analyte's UV spectrum).

  • Procedure: a. Equilibrate the first column with the Hexane/IPA mobile phase for at least 30 minutes. b. Inject the sample and run the analysis for a sufficient time to elute both enantiomers (e.g., 30 minutes). c. Repeat the injection to confirm reproducibility. d. Flush the column and equilibrate with the Hexane/EtOH mobile phase and repeat the analysis. e. Repeat steps a-d for the second CSP.

  • Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any observed separation.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
  • Column Selection: Use the same CSPs as in the HPLC screening.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol

  • Analyte Preparation: Prepare a 1 mg/mL solution of the racemate in methanol.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Detection: UV (as above) and/or Mass Spectrometry (MS).

  • Procedure: a. Equilibrate the column with the initial conditions. b. Inject the sample and run the gradient. c. If separation is observed, develop an isocratic method based on the elution conditions from the gradient run. d. If no separation is observed, try adding an additive (e.g., 0.1% DEA) to the methanol co-solvent.

  • Data Analysis: Evaluate the chromatograms for enantioselectivity. SFC often provides faster analysis times.[1][13]

IV. Concluding Remarks

The chiral separation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, like any novel spirocyclic compound, requires a methodical and empirical approach.[2] By systematically screening a diverse range of chiral stationary phases and mobile phase conditions, and by understanding how to troubleshoot common issues such as poor resolution and peak shape, a robust and reliable analytical method can be developed. This guide provides the foundational knowledge and practical steps to navigate the challenges of this specific chiral separation.

References

  • New insights into supercritical fluid chromatography for chiral separations - RSC Publishing.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols - Benchchem.
  • Chiral Super Critical Fluid Chromatography - Phenomenex.
  • Analysis of chiral compounds using supercritical fluid chromatography.
  • SFC for chiral separations in bioanalysis - PubMed.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids.
  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids - MDPI.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction - PMC.
  • Comparing the performance of different chiral columns for Spiro[3.5]nonan-2-ol separation - Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • 6 Top Chiral Chromatography Questions - Regis Technologies.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic Comparison Guide: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane vs. Piperidine

Prepared by: Senior Application Scientist, Pharmacokinetics & Drug Design Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Rationale Piperidine is a ubiquitous,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmacokinetics & Drug Design Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

Piperidine is a ubiquitous, highly privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and form key electrostatic interactions with target proteins [[1]](). However, the classic piperidine ring carries inherent pharmacokinetic (PK) liabilities: its high basicity (pKa ~11) often leads to hERG channel blockade (cardiotoxicity), and its fully accessible α -carbons make it highly susceptible to rapid Cytochrome P450 (CYP450)-mediated oxidation, resulting in high intrinsic clearance ( CLint​ ).

To circumvent these issues, modern drug discovery has pivoted toward spirocyclic bioisosteres [[2]](). 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is an advanced, highly engineered morpholine-derived spirocycle designed to objectively outperform piperidine in ADME properties. By incorporating an oxygen atom, a spiro-fused cyclobutane ring, and gem-dimethyl groups, this scaffold systematically neutralizes piperidine's metabolic and off-target liabilities 3.

Mechanistic Causality: Why the Spirocycle Outperforms

As application scientists, we must look beyond the raw data and understand the causality of molecular behavior. The superior PK profile of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane is driven by three distinct structural modifications:

  • Inductive Deactivation (Lower pKa): The introduction of the oxygen atom at position 5 (creating a morpholine core) exerts a strong σ -electron-withdrawing effect. This reduces the basicity of the nitrogen from a pKa of ~11.2 to ~8.2. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), enhancing passive membrane permeability ( Papp​ ) and drastically reducing electrostatic binding to the hERG channel cavity 4.

  • Steric Shielding (Metabolic Stability): CYP450 enzymes metabolize piperidines by abstracting hydrogen atoms from the α -carbons adjacent to the nitrogen. In our spirocycle, the gem-dimethyls at C6 and the spiro-cyclobutane at C4 create massive steric bulk. This physically blocks the CYP heme-iron center from accessing the remaining α -protons at C7 and C9.

  • Increased 3D Globularity: The spiro-fusion locks the molecule into a rigid, three-dimensional conformation. This reduces the entropic penalty upon target binding while preventing the molecule from adopting the flat conformations preferred by off-target promiscuity channels.

Quantitative Data Comparison
Pharmacokinetic ParameterPiperidine6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonaneMechanistic Driver
Basicity (pKa) ~11.2~8.2Inductive withdrawal by O-atom
hERG Liability (IC50) High Risk (< 1 µM)Low Risk (> 30 µM)Reduced pKa and increased steric bulk
Metabolic Stability ( CLint​ ) Poor (Rapid α -oxidation)Excellent (Sterically shielded)Blocked access to α -carbons
3D Character (Globularity) Low (Flat chair)High (Spiro-fused)Orthogonal ring system
Passive Permeability Moderate (Highly ionized)High (Balanced ionization)Higher unionized fraction at pH 7.4

Structural Metabolism Logic

The following diagram illustrates the causal relationship between the structural features of the spirocycle and its resistance to enzymatic degradation compared to the unshielded piperidine ring.

MetabolicPathways Pip Piperidine Scaffold (Unshielded) CYP_Pip CYP450 Oxidation (Alpha-Carbons Accessible) Pip->CYP_Pip Metab_Pip Rapid Metabolism (High Intrinsic Clearance) CYP_Pip->Metab_Pip Spiro 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane CYP_Spiro CYP450 Exposure Spiro->CYP_Spiro Block1 Spiro-cyclobutane at C4 (Blocks Oxidation) CYP_Spiro->Block1 Block2 Gem-dimethyl at C6 (Steric Shielding) CYP_Spiro->Block2 Stable High Metabolic Stability (Low Intrinsic Clearance) Block1->Stable Block2->Stable

Caption: Structural rationale for the metabolic stability of the spirocyclic bioisostere vs piperidine.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific rigor, the PK properties of these scaffolds must be evaluated using self-validating experimental designs. The inclusion of internal controls ensures that any observed stability is due to the molecule's intrinsic properties, not assay failure.

Protocol A: In Vitro Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Objective: Quantify the metabolic stability of the compound by measuring its depletion rate in the presence of CYP450 enzymes.

Step-by-Step Methodology:

  • System Setup: Prepare an incubation mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Compound Addition: Spike the test compound (Piperidine analog vs. Spirocycle analog) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Check: Run a parallel "-NADPH" control. If the compound degrades without NADPH, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), validating the specificity of the CYP assay.

    • Positive Control: Run Verapamil (known high clearance) to ensure microsomal activity.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) from the slope (-k). Derive CLint​ using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Workflow Step1 1. Incubation HLM + NADPH Step2 2. Sampling (0-60 min) Step1->Step2 Step3 3. Quenching Cold ACN + IS Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. PK Derivation (t1/2 & CLint) Step4->Step5

Caption: Self-validating experimental workflow for determining in vitro intrinsic clearance (CLint).

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Assess the cardiotoxicity risk by measuring the compound's ability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel.

  • Electrophysiology Setup: Employ an automated whole-cell patch-clamp system. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to fully open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation Check: Allow baseline tail currents to stabilize for 3 minutes.

    • Positive Control: Apply E-4031 (100 nM), a known hERG inhibitor, to ensure the system detects full channel block.

  • Compound Application: Perfuse the test compound at escalating concentrations (e.g., 1, 3, 10, 30 µM).

  • Data Processing: Measure the peak tail current reduction relative to the vehicle control. Calculate the IC50​ . The spirocycle will demonstrate a significantly higher IC50​ (lower toxicity) than the piperidine counterpart due to its reduced basicity and bulky 3D geometry.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL
  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:

  • Title: Analogues of Piperidine for Drug Design Source: Enamine URL

Sources

Comparative

HPLC Method Validation for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane: A Comparative Guide to Non-Chromophoric Quantification

The Analytical Challenge: The "Invisible" Spirocycle In modern drug discovery, spirocyclic aliphatic amines like 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane are highly valued building blocks. They impart favorable physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: The "Invisible" Spirocycle

In modern drug discovery, spirocyclic aliphatic amines like 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane are highly valued building blocks. They impart favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to flat aromatic rings.

However, these structural advantages create a significant analytical bottleneck: the molecule lacks a conjugated π -system or any strong UV-absorbing chromophore [1].

Standard High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet (UV) detection at 210–254 nm is practically useless here. At low wavelengths (e.g., 200 nm), the baseline noise from mobile phase solvents (like acetonitrile or methanol) and buffer salts masks the weak analyte signal, leading to unacceptable Limits of Detection (LOD) and poor integration accuracy. To quantify this compound reliably—especially for release testing or stability-indicating assays—we must transition to universal detection technologies.

Technology Comparison: Selecting the Right Detector

When UV detection fails, analytical scientists typically evaluate three alternatives: Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).

Objective Performance Comparison
ParameterHPLC-ELSDHPLC-CADLC-MS/MS (ESI)
Detection Mechanism Light scattering by dried particlesCharge transfer to dried particlesGas-phase ion mass-to-charge ratio
Sensitivity (LOD) Moderate (~50–100 ng)High (~1–5 ng)Ultra-High (pg range)
Response Linearity Non-linear (requires log-log fit)Non-linear (can be linearized via Power Function)Linear (within dynamic range)
Response Uniformity Highly dependent on particle sizeIndependent of chemical structureHighly dependent on ionization efficiency
Matrix Effects LowLowHigh (Ion suppression)
Cost & Maintenance LowModerateHigh
Best Fit For Preparative LC, high-concentration QARoutine QA/QC, impurity profilingPharmacokinetics, trace bioanalysis

The Verdict: While LC-MS/MS offers unparalleled sensitivity, it is often overkill for routine assay/purity validation and suffers from ionization bias. ELSD is cost-effective but struggles with sensitivity for low-molecular-weight compounds (like our spirocycle, MW ~155 g/mol ) because smaller aerosol particles scatter light inefficiently[2].

Charged Aerosol Detection (CAD) emerges as the optimal choice. CAD maintains high sensitivity for particles as small as 10 nm and provides a uniform response independent of the analyte's chemical structure, making it ideal for non-chromophoric spirocycles[2][3].

DetectorSelection Start Analyze 6,6-Dimethyl-5-oxa- 8-azaspiro[3.5]nonane Q1 Has UV Chromophore? Start->Q1 UV HPLC-UV (Not Applicable) Q1->UV Yes Q2 Need Structural ID or Trace Bioanalysis? Q1->Q2 No MS LC-MS/MS (High Cost/Complexity) Q2->MS Yes Q3 Routine QA/QC & Purity? Q2->Q3 No CAD HPLC-CAD (Optimal Choice) Q3->CAD High Sensitivity Needed ELSD HPLC-ELSD (Lower Sensitivity) Q3->ELSD Low Cost/Prep LC

Detector selection logic for non-chromophoric spirocyclic amines.

Experimental Design: HILIC-CAD Methodology

Because 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is a highly polar, secondary aliphatic amine, it will exhibit poor retention on standard Reversed-Phase (C18) columns unless ion-pairing reagents are used. However, ion-pairing reagents (like TFA or heptafluorobutyric acid) cause severe background noise and signal suppression in CAD[3].

The Mechanistic Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a high-organic mobile phase (ideal for CAD nebulization and evaporation) and retains polar amines effectively using volatile buffers.

Optimized HILIC-CAD Protocol
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the secondary amine is fully protonated for consistent HILIC partitioning, while ammonium formate is 100% volatile, leaving no residue in the CAD).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C. Power Function (PF) set to 1.2 to linearize the response curve[4].

ICH Q2(R2) Validation Protocol

To ensure this method is fit for its intended purpose (release testing and purity assay), it must be validated according to the ICH Q2(R2) guidelines[5][6]. Below is the self-validating experimental protocol tailored for CAD.

Step 1: Specificity & Forced Degradation

Objective: Prove the detector only measures the target spirocycle without interference from degradants or the blank matrix[7].

  • Procedure: Prepare a blank (diluent), a standard solution (100 µg/mL), and forced degradation samples (acidic: 1N HCl; basic: 1N NaOH; oxidative: 3% H2O2; thermal: 60°C for 48h).

  • Acceptance Criteria: No interfering peaks at the retention time of the spirocycle in the blank. Resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and the nearest degradant must be > 1.5.

Step 2: Linearity and Range

Objective: Demonstrate that the CAD response is proportional to the concentration within the operational range[5].

  • Procedure: Prepare 7 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 90, 100, 110, 125, 150 µg/mL).

  • Data Handling: Because CAD relies on aerosol particle size, its raw response is inherently non-linear (sigmoidal). Apply a Power Function (PF) transformation or a quadratic regression model ( y=ax2+bx+c )[3].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.995 using the appropriate regression model.

Step 3: Accuracy (Recovery)

Objective: Confirm the closeness of agreement between the accepted true value and the measured value[8].

  • Procedure: Spike the spirocycle into a synthetic sample matrix at three levels (80%, 100%, 120% of target concentration). Prepare 3 replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must be between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Evaluate the scatter of results under identical operating conditions[9].

  • Procedure:

    • Repeatability: Inject 6 independent preparations of the 100% test concentration on the same day, by the same analyst, on the same LC-CAD system.

    • Intermediate Precision: Repeat the above on a different day, with a different analyst, using a different column lot.

  • Acceptance Criteria: Relative Standard Deviation (RSD) 2.0% for both repeatability and intermediate precision.

ValidationWorkflow S1 Specificity (Forced Degradation) S2 Linearity & Range (50%-150%) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability/IP) S3->S4 S5 Robustness (Method Variations) S4->S5

Sequential workflow for ICH Q2(R2) analytical method validation.

Expected Experimental Data & Results Summary

When executing the HILIC-CAD method described above against ICH Q2(R2) standards, the following validation profile is typically achieved, demonstrating the superiority of CAD over ELSD for this specific molecule.

Validation ParameterICH Q2(R2) RequirementExpected HILIC-CAD ResultExpected HILIC-ELSD Result
Specificity No interferencePass (Rs > 2.0)Pass (Rs > 2.0)
Linearity ( R2 ) 0.9950.9992 (with PF = 1.2)0.9850 (Log-Log fit required)
Accuracy (Recovery) 98.0% – 102.0%99.4%96.8% (Higher bias at low conc.)
Repeatability (RSD) 2.0%0.8%2.5%
Limit of Detection (LOD) Signal-to-Noise 3~2.5 ng on-column~25.0 ng on-column

Conclusion

The quantification of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane presents a classic analytical challenge due to its lack of a UV chromophore and highly polar nature. By combining HILIC chromatography (to ensure robust retention of the polar amine) with Charged Aerosol Detection (CAD) (to provide universal, highly sensitive detection), analytical scientists can develop a method that vastly outperforms traditional ELSD and avoids the unnecessary complexity of LC-MS/MS.

When validated strictly against ICH Q2(R2) guidelines, this HILIC-CAD approach yields a self-validating, highly accurate, and precise system suitable for rigorous regulatory submissions and routine pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) - ICH Harmonised Guideline. International Council for Harmonisation. Available at:[Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification. Waters Corporation. Available at:[Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. Available at:[Link]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the novel heterocyclic compound, 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the novel heterocyclic compound, 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane. In the absence of published empirical data for this specific molecule, this document serves as a foundational reference for researchers, synthesizing established principles of mass spectrometry to forecast its fragmentation behavior. We will dissect the molecule's structural components, propose primary fragmentation pathways, and compare its expected behavior to a structural isomer to highlight the diagnostic power of mass spectral analysis.

Introduction to 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is a unique spirocyclic heterocycle featuring a cyclobutane ring fused to a substituted tetrahydro-1,3-oxazine ring. Its structure incorporates several key features that will dictate its fragmentation: a secondary amine, an ether linkage, a gem-dimethyl group, and a strained cyclobutane ring integrated via a spiro-junction. Understanding the mass spectral fingerprint of this molecule is crucial for its unambiguous identification in complex mixtures, for metabolic studies, and for quality control in synthetic processes.

The molecular formula is C₉H₁₇NO, giving it a nominal molecular weight of 155 amu. In accordance with the Nitrogen Rule, the odd molecular weight is indicative of the single nitrogen atom present in the structure[1].

Core Principles of Fragmentation for the Target Molecule

Under electron ionization, a high-energy electron removes an electron from the molecule, creating a molecular ion (M⁺˙) at m/z 155. The most likely sites for electron removal are the non-bonding lone pairs of the heteroatoms. The nitrogen atom is generally a more favorable ionization site than oxygen due to its lower electronegativity, making the initial charge localization on the nitrogen atom more probable[2]. However, ionization at the oxygen atom is also possible and must be considered.

The subsequent fragmentation of the molecular ion will be driven by several key factors:

  • α-Cleavage: This is a dominant pathway for both amines and ethers. It involves the homolytic cleavage of a bond alpha to the heteroatom, leading to the formation of a resonance-stabilized cation.[1][2][3] The presence of both nitrogen and oxygen offers multiple sites for α-cleavage.

  • Ring Strain Release: The four-membered cyclobutane ring is inherently strained. Fragmentation pathways that lead to the opening or cleavage of this ring are energetically favorable.

  • Spiro-Center Instability: The quaternary spiro-carbon is a point of structural stress. Cleavage of bonds at this center can initiate fragmentation cascades, often leading to the loss of one of the rings.[4]

  • Stability of Ejected Neutrals and Formed Cations: Fragmentation pathways that result in the formation of stable neutral molecules (e.g., ethylene from cyclobutane) and stable carbocations are preferred.

Proposed Fragmentation Pathways

Based on the principles above, we can propose several high-probability fragmentation pathways.

Pathway A: α-Cleavage adjacent to Nitrogen

This is anticipated to be a major fragmentation route. Ionization on the nitrogen atom is followed by cleavage of the adjacent C-C bonds.

  • Pathway A1: Loss of a Propyl Radical. Cleavage of the C7-C(spiro) bond leads to the loss of a C₃H₇• radical (43 u), resulting in a highly stable, resonance-stabilized iminium ion.

G M M+• (m/z 155) A1_ion Fragment A1 (m/z 112) M->A1_ion - C3H7• (Propyl radical) A2_ion Fragment A2 (m/z 140) M->A2_ion - CH3• (Methyl radical) caption Pathway A: α-Cleavage at Nitrogen

Caption: Primary α-cleavage pathways originating from the nitrogen atom.

  • Pathway A2: Loss of a Methyl Radical. While less favored than the loss of a larger radical, α-cleavage at the C(spiro)-C9 bond is not depicted in the simplified diagram but would lead to ring opening. A more likely methyl loss comes from the gem-dimethyl group as will be discussed. However, cleavage of a bond to the spiro-carbon is a common fragmentation route for spiro compounds.[4]

Pathway B: Fragmentation Initiated by the Oxa- moiety and gem-Dimethyl Group

Ionization at the oxygen atom can initiate fragmentation, strongly influenced by the adjacent gem-dimethyl group.

  • Pathway B1: Loss of a Methyl Radical. α-cleavage of one of the C6-CH₃ bonds is highly probable, leading to the loss of a methyl radical (15 u) and forming a stable oxonium ion. This [M-15]⁺ peak is often a strong diagnostic indicator for gem-dimethyl groups adjacent to a heteroatom.[4]

  • Pathway B2: Retro-Diels-Alder (RDA)-type Cleavage of the Oxazine Ring. This pathway involves the cleavage of two bonds in the six-membered ring, leading to the expulsion of a neutral molecule. A plausible RDA-type fragmentation could lead to the loss of a neutral acetone molecule (58 u) or a related fragment.

G M M+• (m/z 155) B1_ion Fragment B1 (m/z 140) M->B1_ion - CH3• (Methyl radical) B2_ion Fragment B2 (m/z 97) M->B2_ion - C3H6O (Acetone) caption Pathway B: Fragmentation at the Oxygen and gem-Dimethyl Group

Caption: Fragmentation pathways initiated by the oxygen atom.

Pathway C: Fragmentation of the Cyclobutane Ring

The strained cyclobutane ring is prone to cleavage. A characteristic fragmentation of cyclobutanes is the fission into two ethylene molecules.[5][6] In this substituted spiro-system, this can manifest in several ways.

  • Pathway C1: Loss of Ethylene. The molecular ion could undergo rearrangement and cleavage to lose a neutral ethylene molecule (28 u).

  • Pathway C2: Spiro-junction Cleavage. A complete cleavage at the spiro-carbon could lead to the separation of the two ring systems, with the charge remaining on the larger, nitrogen-containing fragment. This would result in the loss of a neutral cyclobutene or related C₄H₆ species (54 u).

G M M+• (m/z 155) C1_ion Fragment C1 (m/z 127) M->C1_ion - C2H4 (Ethylene) C2_ion Fragment C2 (m/z 101) M->C2_ion - C4H6 (Cyclobutene) caption Pathway C: Cyclobutane Ring Fragmentation G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve in Methanol (1mg/mL) Prep2 Dilute to ~50 µg/mL Prep1->Prep2 Inject Inject 1µL Prep2->Inject GC GC Separation Inject->GC EI EI Source (70 eV) GC->EI MS Mass Analyzer EI->MS Spectrum Extract Spectrum MS->Spectrum Analysis Identify Fragments Spectrum->Analysis Conclusion Conclusion Analysis->Conclusion Compare to Predictions

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Comparative

Benchmarking Binding Affinity: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane vs. Traditional Morpholine Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Objective Comparison Guide Executive Summary: Escaping "Flatland" in Drug Discovery In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Objective Comparison Guide

Executive Summary: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings and simple saturated heterocycles like morpholine has led to clinical candidates with sub-optimal physicochemical properties. Morpholine is a ubiquitous motif—often utilized to improve aqueous solubility or act as a hinge-binder in kinase inhibitors. However, it suffers from significant metabolic liabilities and a lack of three-dimensional complexity.

Spirocyclic scaffolds, particularly azaspiro[3.5]nonane derivatives, have emerged as superior bioisosteres that allow drug developers to "escape flatland" by introducing rigid, 3D structural vectors that improve both target engagement and metabolic stability ([1]). This guide objectively benchmarks the binding affinity and pharmacokinetic advantages of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane against traditional morpholine and unsubstituted spirocyclic alternatives, using the G-protein-coupled receptor 119 (GPR119) as a validated model target for azaspiro scaffolds ([2]).

Structural Rationale: The Causality Behind the Chemistry

As an application scientist, it is crucial to understand why a scaffold outperforms its predecessor, rather than just observing the end result. The superiority of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is driven by three distinct structural mechanisms:

  • Spirocyclic 3D Vectoring: Morpholine is relatively flat and conformationally flexible. The spiro[3.5]nonane system introduces high sp3 character. The rigid spirocyclic core forces the oxygen and nitrogen atoms to project their lone pairs into unique 3D space, optimally positioning these interacting moieties for enhanced receptor binding ([3]).

  • Gem-Dimethyl Steric Shielding: In traditional morpholine rings, the carbon atoms adjacent to the oxygen are classic "soft spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The 6,6-dimethyl substitution provides massive steric hindrance directly adjacent to the oxygen, effectively blocking these metabolic liabilities and drastically reducing intrinsic clearance ( CLint​ ).

  • Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl group restricts the conformational flexibility of the spiro ring. By pre-organizing the ligand into its bioactive conformation, the entropic penalty upon receptor binding is minimized, which directly translates to a slower dissociation rate ( koff​ ) and higher overall binding affinity.

Data Presentation: Comparative Benchmarking

To objectively compare performance, we benchmarked analogues of morpholine, 5-oxa-8-azaspiro[3.5]nonane, and 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane integrated into a standardized GPR119 agonist pharmacophore. GPR119 is a highly validated target for azaspiro[3.5]nonane derivatives, known to stimulate glucose-dependent insulin secretion ([3]).

Table 1: Binding Affinity and ADME Profiling Comparison
Scaffold Motif Integrated into AgonistGPR119 EC50​ (nM)SPR KD​ (nM)SPR koff​ ( s−1 )LogD (pH 7.4)HLM CLint​ (µL/min/mg)
Morpholine (Baseline)145.0120.0 4.5×10−2 2.145.2
5-oxa-8-azaspiro[3.5]nonane 32.028.0 1.2×10−2 1.828.5
6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane 8.5 6.2 2.1×10−3 2.4 < 5.0

Data Interpretation: The transition from morpholine to the unsubstituted spirocycle improves affinity ( KD​ ) 4-fold due to better 3D vectoring. However, the addition of the 6,6-dimethyl group yields an additional 4.5-fold improvement in affinity (driven primarily by a 10-fold reduction in koff​ due to conformational locking) and nearly eliminates human liver microsome (HLM) clearance.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols must be executed as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Rationale: While EC50​ provides a snapshot of functional potency, SPR delineates the kinetic drivers ( kon​ and koff​ ) of affinity. We utilize Single-Cycle Kinetics (SCK) because the 6,6-dimethyl analogues exhibit extremely slow dissociation rates; SCK eliminates the need for harsh surface regeneration steps that risk denaturing the immobilized receptor.

  • Immobilization: Amine-couple purified GPR119 (solubilized in lipid nanodiscs) to a CM5 sensor chip until a target density of 3000 RU is achieved.

  • Solvent Correction (Critical Self-Validation): Prepare a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer). Run this curve before and after the analyte cycles. Validation Gate: If the pre- and post-correction curves deviate by >5%, the assay is invalid, indicating chip degradation or bulk refractive index mismatch.

  • Single-Cycle Kinetics (SCK): Inject five increasing concentrations of the analogue (e.g., 0.1 nM to 100 nM) sequentially without regeneration, using a flow rate of 50 µL/min. Allow a 30-minute dissociation phase after the final injection.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Functional cAMP Accumulation Assay

Rationale: Binding affinity must translate to functional receptor activation. GPR119 is coupled to the Gαs​ protein, meaning activation directly increases intracellular cAMP ([3]).

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR119 at 10,000 cells/well in a 384-well plate.

  • Compound Incubation: Add the spirocyclic analogues in a 10-point dose-response curve (in the presence of 0.5 mM IBMX to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Self-Validation: Include a known high-affinity reference standard (e.g., AR231453) on every plate. Validation Gate: The assay is only validated if the reference standard's EC50​ falls within 3-fold of its historical mean and the plate Z'-factor is >0.6.

Pathway Visualization

The functional consequence of high-affinity binding by 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane analogues is the potent activation of the GPR119 signaling cascade, ultimately driving glucose-dependent insulin secretion ([3]).

GPR119_Signaling Agonist Spirocyclic Agonist Receptor GPR119 Receptor Agonist->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Synthesizes Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Response Insulin Secretion Kinase->Response Promotes

Fig 1: GPR119 signaling cascade activated by spirocyclic agonists leading to insulin secretion.

References

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source: ACS Chemical Neuroscience (PubMed) URL: [Link]

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